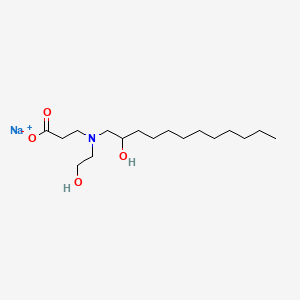
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is a synthetic compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate typically involves the reaction of beta-alanine with 2-hydroxydodecylamine and 2-hydroxyethylamine in the presence of a sodium base. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as water or an organic solvent like ethanol.
Catalyst: A catalyst may be used to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters would be optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate involves its ability to interact with lipid membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and increasing permeability. This property makes it useful in applications such as drug delivery and cell biology.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different chemical structure.
Cocamidopropyl betaine: Another surfactant used in personal care products with a different molecular structure.
Uniqueness
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate is unique due to its specific combination of hydroxyl and beta-alanine groups, which may confer distinct properties such as enhanced biocompatibility and specific interactions with biological molecules.
Properties
CAS No. |
70521-74-3 |
|---|---|
Molecular Formula |
C17H34NNaO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate |
InChI |
InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
AWEMLNGDYQCSIB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


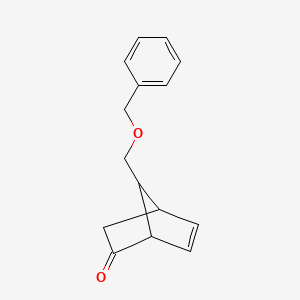
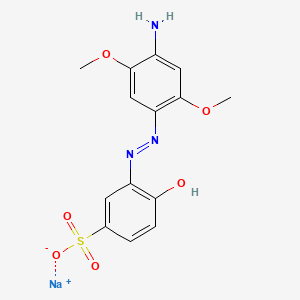

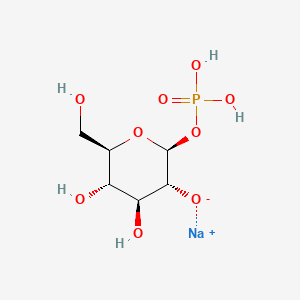
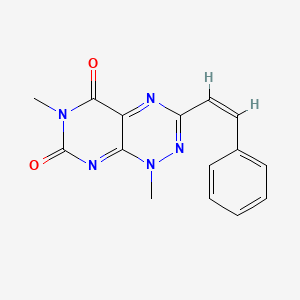


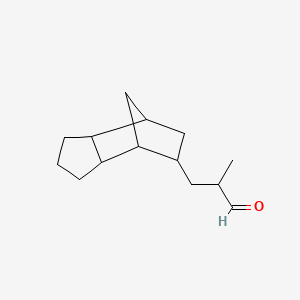
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

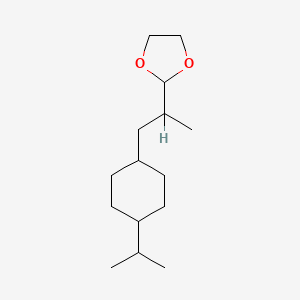
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)

